Superior Yield in Tetrazole-Substituted Diamide Synthesis: Methyl Ester vs. Ethyl Ester
In the direct head-to-head comparison of anthranilic esters used to prepare tetrazole-substituted diamide derivatives (a core structure in modern insecticides), the methyl ester provided an 85% isolated yield of the coupled product with a regioisomer ratio of 93:7, whereas the ethyl ester under identical conditions achieved only an 81% yield [1]. This 4-percentage-point yield advantage, combined with a high regioisomeric fidelity, directly impacts the cost-efficiency and purity profile of the downstream active ingredient.
| Evidence Dimension | Isolated reaction yield for tetrazole-substituted diamide formation |
|---|---|
| Target Compound Data | 85% yield (regioisomer ratio 93:7) |
| Comparator Or Baseline | Ethyl 2-amino-5-cyano-3-methylbenzoate: 81% yield |
| Quantified Difference | 4% absolute yield increase for the methyl ester |
| Conditions | Reaction of pyrazole carboxylic acid with anthranilic ester using methanesulfonyl chloride and pyridine in acetonitrile at 0–50 °C (US Patent 8,916,710 B2, Example 3 vs. Example 4) |
Why This Matters
For procurement decisions, the methyl ester delivers a higher conversion efficiency to the key intermediate, reducing the cost per kilogram of active ingredient synthesized and minimizing waste from unreacted starting material.
- [1] Pazenok, S. et al. (Bayer Intellectual Property GmbH). Method for producing tetrazole-substituted anthranilic acid diamide derivatives by reacting pyrazolic acids with anthranilic acid esters. US Patent 8,916,710 B2 (Granted 2014-12-23). Example 3 (methyl ester, 85% yield, 93:7 isomer ratio) and Example 4 (ethyl ester, 81% yield). View Source
